molecular formula C13H20BNO4 B6334955 [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester CAS No. 1339926-59-8

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester

Cat. No. B6334955
M. Wt: 265.12 g/mol
InChI Key: ZSVZAXKVXXNVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This process uses a variety of organoboron reagents, including “[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester”, under exceptionally mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a boronic acid pinacol ester group. The boronic ester group is known for its stability and reactivity, making it a valuable component in various chemical reactions .


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely applied method for forming carbon–carbon bonds . Another reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely influenced by its boronic ester group. This group is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use in various chemical reactions . The compound also exhibits excellent stability, which is a valuable property in organic synthesis.

properties

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVZAXKVXXNVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester

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